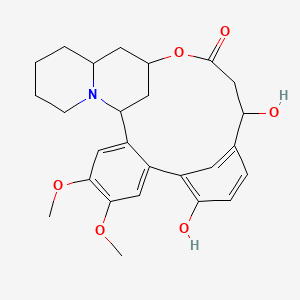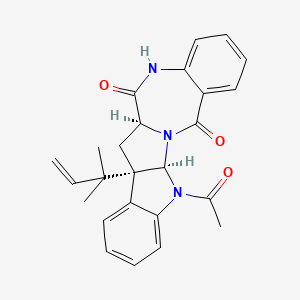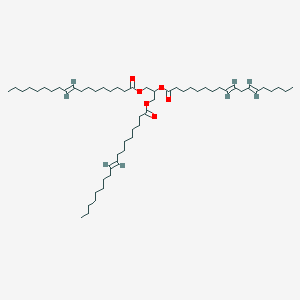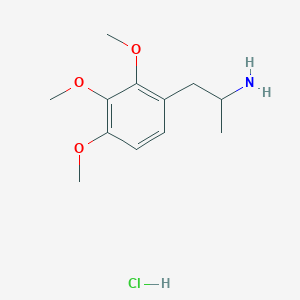
Lythridine
説明
Lythridine is a compound associated with the Lythraceae family, particularly found in plants like Lythrum salicaria L. The research on this compound and its related alkaloids has been extensive, focusing on their synthesis, molecular structure, and chemical properties. Lythridine and its derivatives, such as lythrine and lythranidine, have been synthesized and studied for their biological activities and chemical behaviors .
Synthesis Analysis
The synthesis of lythridine and its analogs has been a subject of interest due to their complex structures and potential biological activities. For instance, the total synthesis of (+)-lythrine was achieved using enantioenriched pelletierine as a chiral building block, which was then engaged in a pelletierine condensation to produce quinolizidin-2-one diastereomers . Similarly, the total synthesis of (±)-lythranidine was accomplished through a series of reactions, including Wittig reaction, epimerization, and amidoacetalisation . A more concise synthesis of lythranidine was reported, utilizing the target's local C2 symmetry and a two-directional synthetic approach .
Molecular Structure Analysis
The molecular structures of lythridine and its related compounds have been elucidated using various spectroscopic methods. For example, the structure of lythranidine was determined to be a seventeen-membered heterocycle, confirmed by an eight-step synthesis starting from anisaldehyde . The structures of other related alkaloids have also been determined using NMR, ESI-TOF, ESI-MS(n), and CD spectra .
Chemical Reactions Analysis
The chemical reactions involving lythridine and its derivatives have been explored to understand their reactivity and to facilitate their synthesis. Regio and stereoselective methoxylations and hydroxylations of lythrine have been performed, resulting in the introduction of substituents at the benzylic position with S-stereochemistry . These reactions are crucial for planning the total synthesis of lythridine and its analogs.
Physical and Chemical Properties Analysis
The physical and chemical properties of lythridine and related compounds are closely tied to their molecular structures. The binding interactions of chelerythrine, a compound structurally related to lythridine, with lysozyme were studied using spectroscopy, calorimetry, and molecular modeling. These studies revealed insights into the thermodynamics of binding and the alteration of protein secondary structure upon binding . Although not directly about lythridine, this research provides a framework for understanding the interactions of similar alkaloids with biological macromolecules.
科学的研究の応用
1. Traditional Medicine and Homeopathic Uses
Lythridine, found in various plant species, has been traditionally used in medicine. For instance, Erythrina lysistemon , a source of lythridine, has been evaluated for its therapeutic potential and traditional uses in indigenous South African medicine. This plant was prepared homoeopathically to the 30th centesimal potency, indicating its potential in homeopathic remedies (Olivier, 2007).
2. Anti-Inflammatory Applications
Lythridine alkaloids, such as those from Chelidonium majus , which include chelerythrine, have shown significant anti-inflammatory activity. These compounds are recommended for medical use in treating oral inflammatory processes due to their low toxicity, high anti-inflammatory activity, and antimicrobial action (Lenfeld et al., 1981).
3. Antimalarial Activity
Alkaloids isolated from Heimia salicifolia , including lythrine and lythridine, have demonstrated moderate antimalarial activity. The structures of these compounds were confirmed by extensive spectroscopic techniques, highlighting their potential in antimalarial research (Rumalla et al., 2008).
4. Treatment of Acute Lung Inflammation
Chelerythrine, a benzo[c]phenanthridine alkaloid similar to lythridine, has been studied for its role in treating lipopolysaccharide-induced acute lung injury (ALI). It was found to ameliorate pathological changes in the lung, reduce inflammatory cell infiltration, and suppress the production of pro-inflammatory cytokines. This suggests its potential as a therapeutic candidate for ALI (Fan et al., 2018).
5. Applications in European Traditional Medicine
Lythrum salicaria , a plant containing lythridine, has been used in European traditional medicine for gastrointestinal ailments and skin affections. The presence of polyphenols and heteropolysaccharides in the plant may contribute to its observed pharmacological effects, including antimicrobial, anti-oxidant, anti-inflammatory, and anti-diabetic activities (Piwowarski et al., 2015).
6. Hypotensive Potential
Erythrina species, containing lythridine alkaloids, are used for their sedative, anti-inflammatory, and antihypertensive properties. A study on E. falcata and E. crista-galli revealed a potent dose-dependent hypotensive effect, which may be related to β-adrenergic receptors, suggesting their use in treating hypertension (Merlugo et al., 2015).
7. Radical Scavenging Properties
Alkaloids from Erythrina lysistemon , including several erythrinaline alkaloids, have shown moderate radical scavenging properties. This could indicate their potential use in combating oxidative stress-related diseases (Juma & Majinda, 2004).
特性
IUPAC Name |
9,13-dihydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6/c1-31-24-12-18-19(13-25(24)32-2)21-11-17(10-16-5-3-4-8-27(16)21)33-26(30)14-23(29)15-6-7-22(28)20(18)9-15/h6-7,9,12-13,16-17,21,23,28-29H,3-5,8,10-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYBQXPITOLDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)CC(C5=CC2=C(C=C5)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13,14-Dihydro-2',14beta-dihydroxy-4'',5''-dimethoxylythran-12-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026207.png)

![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester](/img/structure/B3026209.png)
![Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026212.png)
![(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026213.png)

![2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate](/img/structure/B3026217.png)
![Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026219.png)
![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide](/img/structure/B3026220.png)
![(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026221.png)
![9Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026222.png)

![Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026224.png)